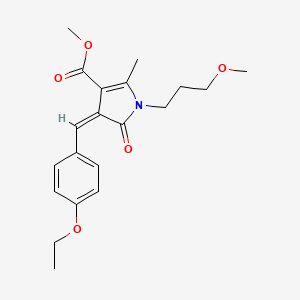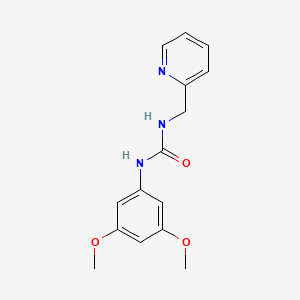![molecular formula C16H20N2OS B4842520 N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4842520.png)
N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea
Vue d'ensemble
Description
N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea, commonly known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research. DMFU is a thiourea derivative that has been synthesized by various methods and has shown promising results in various biochemical and physiological experiments.
Mécanisme D'action
DMFU's mechanism of action is not fully understood, but it has been proposed that DMFU interacts with various cellular targets, including DNA, proteins, and enzymes. DMFU has been reported to inhibit histone deacetylases, which play a crucial role in regulating gene expression. Additionally, DMFU has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which plays a role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DMFU has been reported to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. DMFU has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurodegenerative diseases, DMFU has been reported to protect neurons from oxidative stress and reduce inflammation. Additionally, DMFU has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DMFU has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMFU also has some limitations, including its low solubility in water and its potential to interact with other cellular targets, which may affect the interpretation of experimental results.
Orientations Futures
Future research on DMFU should focus on exploring its potential use in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. Additionally, the mechanism of action of DMFU should be further elucidated to better understand its cellular targets and potential side effects. Furthermore, the development of more efficient synthesis methods and the modification of DMFU's chemical structure may lead to the development of more potent and selective compounds.
Applications De Recherche Scientifique
DMFU has been extensively studied for its potential use in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. DMFU has been reported to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. In neurodegenerative diseases, DMFU has been shown to protect neurons from oxidative stress and reduce inflammation. Additionally, DMFU has been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[1-(2,4-dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-6-7-15(12(2)9-11)13(3)18-16(20)17-10-14-5-4-8-19-14/h4-9,13H,10H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRJUQQMQDIFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=S)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4842447.png)
methanone](/img/structure/B4842455.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)



![N-[3-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4842494.png)
![2-(4-bromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4842507.png)

![2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4842524.png)
![N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4842547.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4842555.png)